molecular formula C17H15N3O3 B2467645 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049540-35-3

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2467645
CAS No.: 1049540-35-3
M. Wt: 309.325
InChI Key: DCULHMGTSGLBLA-UHFFFAOYSA-N
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Description

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a furan ring, and a benzyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a furan-2-ylmethylamine with a benzyl-substituted pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine: This compound shares the furan and benzyl groups but has a benzimidazole ring instead of a pyridazine ring.

    1-benzyl-N-(thiazol-2-yl)piperidine-4-carboxamide: This compound features a thiazole ring and a piperidine ring, differing significantly in structure but potentially similar in reactivity.

Uniqueness

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring with a furan and benzyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-N-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16-9-8-15(17(22)18-11-14-7-4-10-23-14)19-20(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULHMGTSGLBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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